molecular formula C20H20N2O3S B276339 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

カタログ番号 B276339
分子量: 368.5 g/mol
InChIキー: BBJMZJREISTFLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one, also known as TAK-659, is a synthetic compound that has shown promise as a potential treatment for various diseases.

作用機序

3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important signaling molecule in immune cells, where it plays a critical role in B cell receptor signaling. Inhibition of BTK by 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one leads to decreased activation of downstream signaling pathways, resulting in reduced proliferation and survival of cancer cells and decreased inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to tissues, where it accumulates in immune cells. 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has demonstrated dose-dependent inhibition of BTK activity in both in vitro and in vivo studies. It has also been shown to reduce the production of cytokines and chemokines that are involved in inflammation and autoimmune responses.

実験室実験の利点と制限

3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has several advantages for use in lab experiments. It is a highly selective inhibitor of BTK, which reduces the risk of off-target effects. It has also demonstrated good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the synthesis of 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is complex and requires multiple steps, which may limit its availability for some research groups.

将来の方向性

There are several potential future directions for research on 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one. One area of focus is the development of combination therapies that target multiple signaling pathways in cancer and autoimmune disorders. Another potential direction is the investigation of 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one in other diseases, such as chronic obstructive pulmonary disease (COPD) and graft-versus-host disease (GVHD). Additionally, the development of more efficient synthesis methods for 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one could increase its availability for research and clinical use.
Conclusion:
In conclusion, 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a promising compound that has shown potential as a treatment for cancer and autoimmune disorders. Its selective inhibition of BTK and favorable pharmacokinetic profile make it a promising candidate for further research and development. Future studies will help to elucidate its full therapeutic potential and optimize its use in clinical settings.

合成法

The synthesis of 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one involves a multi-step process that includes the reaction of 2-bromo-3-methoxybenzaldehyde with 2-oxoethylthioacetamide, followed by cyclization and reduction. The final product is obtained through recrystallization.

科学的研究の応用

3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has been studied for its potential therapeutic effects in various diseases, including cancer and autoimmune disorders. In preclinical studies, 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has been shown to inhibit the growth of cancer cells and improve survival in animal models. It has also demonstrated efficacy in reducing inflammation and autoimmune responses in animal models of arthritis and lupus.

特性

製品名

3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

分子式

C20H20N2O3S

分子量

368.5 g/mol

IUPAC名

4-[2-(3-methoxyphenyl)-2-oxoethyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C20H20N2O3S/c1-25-14-7-5-6-13(10-14)16(23)11-22-12-21-19-18(20(22)24)15-8-3-2-4-9-17(15)26-19/h5-7,10,12H,2-4,8-9,11H2,1H3

InChIキー

BBJMZJREISTFLA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)CN2C=NC3=C(C2=O)C4=C(S3)CCCCC4

正規SMILES

COC1=CC=CC(=C1)C(=O)CN2C=NC3=C(C2=O)C4=C(S3)CCCCC4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。